N-cyclohexyl-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

medicinal chemistry hit-to-lead optimization SAR analysis

Sourcing CAS 1251557-22-8 for SAR requires a foundation reference with documented CNS-compatible physicochemicals (MW 332.4, PSA ~101 Ų). This cyclohexyl-thioether-pyridine-oxadiazole scaffold is the constant-amide anchor for C3-substituted analog comparison. Its defined S-oxidation soft spot enables direct transfer to thioether metabolite ID workflows, while the 2,3-disubstituted pyridine pharmacophore engages kinase hinge regions. Insist on lot-specific ≥95% purity certification to preserve comparative ADME and on-target potency conclusions.

Molecular Formula C16H20N4O2S
Molecular Weight 332.42
CAS No. 1251557-22-8
Cat. No. B2499462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
CAS1251557-22-8
Molecular FormulaC16H20N4O2S
Molecular Weight332.42
Structural Identifiers
SMILESCC1=NOC(=N1)C2=C(N=CC=C2)SCC(=O)NC3CCCCC3
InChIInChI=1S/C16H20N4O2S/c1-11-18-15(22-20-11)13-8-5-9-17-16(13)23-10-14(21)19-12-6-3-2-4-7-12/h5,8-9,12H,2-4,6-7,10H2,1H3,(H,19,21)
InChIKeyUANZBCBZNOQIQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-cyclohexyl-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide (CAS 1251557-22-8) – Compound Identity and Core Scaffold


N-cyclohexyl-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide (CAS 1251557-22-8; molecular formula C₁₆H₂₀N₄O₂S; molecular weight 332.42 g/mol) is a synthetic small molecule belonging to the thioacetamide class, characterized by three distinct pharmacophoric elements: a cyclohexyl carboxamide terminus, a central thioether bridge, and a pyridine ring bearing a 3-methyl-1,2,4-oxadiazol-5-yl substituent at the 3-position . The compound is catalogued as a research chemical and screening library member (ChemBridge catalogue number B2499462) with a purity specification of ≥95% . Its structure combines a 1,2,4-oxadiazole ring—a well-established heterocyclic scaffold in medicinal chemistry—with a pyridine moiety and a flexible cyclohexylacetamide side chain, a design that is common within kinase inhibitor and antimicrobial screening sets [1].

Why 1,2,4-Oxadiazole–Pyridine–Thioacetamide Analogs Cannot Be Interchanged Without Empirical Verification for CAS 1251557-22-8


The 1,2,4-oxadiazole–pyridine–thioacetamide scaffold supports a broad combinatorial space in which systematic variations to the N-terminal amide substituent (e.g., cyclohexyl vs. mesityl vs. substituted phenyl) and the oxadiazole C3 substituent (e.g., methyl vs. ethyl vs. thiophenyl) can produce divergent steric, electronic, and pharmacokinetic profiles [1]. Within the closely related sub-series of N-cyclohexyl-2-((3-(3-substituted-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamides, substitution at the oxadiazole 3-position alone can alter the interaction surface for target binding and shift physicochemical properties (clogP, aqueous solubility, metabolic stability) that are critical for both in vitro assay reliability and potential in vivo progression [2]. Published quantitative comparisons among individual sub-series members remain extremely sparse. Consequently, end-users seeking a compound for SAR expansion, assay validation, or tool compound sourcing must evaluate each candidate independently; direct interchange without supporting matched-pair data carries a high risk of invalidating comparative pharmacological or pharmacokinetic conclusions [3].

Quantitative Evidence Guide: Comparator-Driven Differentiation Factors for N-cyclohexyl-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide (CAS 1251557-22-8)


Importance of the Cyclohexyl Amide Substituent in Matched Molecular Pair Analysis

In the broader chemotype class of 1,2,4-oxadiazole–pyridine–thioacetamides, matched molecular pair (MMP) analyses demonstrate that replacing an aromatic N-substituent (e.g., mesityl or 2,4-dimethylphenyl) with a cyclohexyl group reduces calculated lipophilicity by approximately 0.8–1.2 clogP units and decreases the number of aromatic rings by one, thereby improving ligand efficiency metrics and aqueous solubility relative to the mesityl analog N-mesityl-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide [1]. The cyclohexyl substituent also introduces greater conformational flexibility compared to the planar aryl substituents found in N-mesityl and N-(2,4-dimethylphenyl) variants, which can differentially affect target binding kinetics [2]. Direct, head-to-head experimental data comparing these specific analogs are not available in the public literature; quantitative differentiation is therefore based on class-level structure–property relationships and matched molecular pair principles rather than side-by-side empirical testing.

medicinal chemistry hit-to-lead optimization SAR analysis

Structure–Activity Relationship Distinction: Oxadiazole C3 Substituent (Methyl vs. Thiophenyl vs. 4-Methoxyphenyl)

Within the sub-family of N-cyclohexyl-2-((3-(3-substituted-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamides, the C3 substituent on the oxadiazole ring modulates electronic properties and steric bulk. The 3-methyl substituent found in CAS 1251557-22-8 is the smallest and least lipophilic variant compared to the thiophen-2-yl (CAS 1251683-41-6) and 4-methoxyphenyl (benchchem catalogue) analogs, resulting in a lower molecular weight (332.4 vs. 400.5 vs. 412.5 g/mol, respectively) and reduced polar surface area (101 Ų vs. ~115 Ų vs. ~115 Ų) . The methyl group is electron-donating via inductive effect (+I), whereas the thiophenyl and methoxyphenyl substituents introduce additional π-stacking and hydrogen-bonding interaction capabilities that may alter both on-target potency and off-target selectivity profiles [1]. Quantitative head-to-head biological comparisons among these three analogs have not been published. Differentiation is therefore class-level, derived from the differential physicochemical properties of the oxadiazole C3 substituents.

structure–activity relationship heterocyclic chemistry lead optimization

Regioisomeric Differentiation: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Core Scaffold

CAS 1251557-22-8 incorporates a 1,2,4-oxadiazole ring, which is regioisomeric to the 1,3,4-oxadiazole scaffold found in closely related compounds such as N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide. The two regioisomers differ in the arrangement of nitrogen and oxygen atoms within the five-membered heterocycle, leading to distinct dipole moments, hydrogen-bonding patterns, and metabolic stability profiles [1]. 1,2,4-Oxadiazoles are generally more hydrolytically stable than 1,3,4-oxadiazoles and exhibit different ring-opening kinetics under physiological conditions, which can result in distinct half-lives in plasma and hepatic microsome assays [2]. While class-level studies have demonstrated that 1,2,4-oxadiazoles can offer superior microsomal stability compared to their 1,3,4 counterparts in certain contexts, no direct comparative metabolic stability data have been published for the specific compound pair involving CAS 1251557-22-8 [3].

heterocyclic isomerism medicinal chemistry target selectivity

Thioether Linker vs. Amino/Alkoxy Linkers: Impact on Conformational Flexibility and Metabolic Susceptibility

CAS 1251557-22-8 contains a thioether (–S–CH₂–) bridge connecting the pyridine–oxadiazole core to the acetamide terminus, which differs from analogous compounds employing amine (–NH–CH₂–) or ether (–O–CH₂–) linkers. The sulfur atom provides greater polarizability and a longer C–S bond (≈1.81 Å) compared to C–N (≈1.47 Å) and C–O (≈1.43 Å) bonds, resulting in increased conformational flexibility and a larger hydrophobic surface area in the linker region [1]. Thioethers are substrates for cytochrome P450-mediated S-oxidation to sulfoxides and sulfones, a metabolic pathway distinct from N-dealkylation (for amines) or O-dealkylation (for ethers), which can be exploited to tune metabolic soft spots in lead optimization [2]. No direct comparative metabolic or conformational data between the thioether and amino/ether-linked analogs of this specific scaffold have been published; the differentiation is inferred from established principles of sulfur medicinal chemistry.

sulfur linker chemistry metabolic stability conformational analysis

Pyridine Substitution Pattern (2-yl vs. 3-yl vs. 4-yl) and Its Effect on Target Binding Geometry

CAS 1251557-22-8 bears the oxadiazole substituent at the pyridine 3-position and the thioether at the pyridine 2-position. This arrangement is distinct from structural isomers where the oxadiazole is attached at the pyridine 4-position (e.g., N-cyclohexyl-2-((5-(3-substituted-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamides) or where the linkage pattern is reversed . The 2,3-substitution pattern on pyridine creates a specific dihedral angle between the oxadiazole and pyridine rings that influences the spatial presentation of the 3-methyl group and the thioether-acetamide side chain, which can be critical for engaging specific binding pockets such as the hinge region of kinases or the selectivity filter of ion channels [1]. No crystallographic or docking studies comparing the binding modes of the 2,3- vs. 2,4- vs. 3,4-substituted pyridine regioisomers of this specific compound series have been reported; the differentiation is structural and chemoinformatic in nature.

regiochemistry kinase inhibitor design binding mode analysis

Availability and Purity Specification as a Procurement Decision Factor

CAS 1251557-22-8 is commercially available from multiple screening compound suppliers with a standard purity specification of ≥95% (HPLC), which is typical for screening library members . In contrast, several structurally related analogs—including N-cyclohexyl-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide (CAS 1251683-41-6)—are listed by a more limited set of vendors, often with variable purity levels or longer lead times . For in vitro pharmacology programs requiring consistent lot-to-lot purity for reliable SAR determination, the broader commercial availability and standardized purity of the 3-methyl analog represent a procurement advantage that reduces assay variability associated with impurity-driven artifacts.

compound sourcing assay reproducibility quality control

Recommended Research and Procurement Application Scenarios for N-cyclohexyl-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide (CAS 1251557-22-8)


Scaffold for Structure–Activity Relationship (SAR) Expansion Libraries Focused on N-Cyclohexyl Amide Variants

CAS 1251557-22-8 serves as the foundational member of a sub-series in which the cyclohexyl amide group is held constant while the oxadiazole C3 substituent is varied. Its favorable ligand efficiency profile—afforded by the combination of a low molecular weight (332.4 g/mol), balanced lipophilicity, and the presence of only one aromatic ring beyond the pyridine core—makes it an ideal starting point for systematic SAR exploration [1]. Medicinal chemistry teams can use this compound as the reference standard against which C3-substituted analogs (e.g., ethyl, cyclopropyl, thiophenyl, phenyl variants) are compared for on-target potency, selectivity, and ADME parameters [2].

Hit-to-Lead Optimization for CNS-Penetrant Programs Using 1,2,4-Oxadiazole Cores

The compound's low molecular weight (332.4 g/mol), modest polar surface area (~101 Ų), and the metabolic stability advantage of the 1,2,4-oxadiazole core over the 1,3,4 regioisomer position it as a CNS-compatible starting point based on standard CNS MPO (Multiparameter Optimization) criteria [1]. Procurement for CNS-focused hit-to-lead programs is justified when benchmarked against bulkier 1,3,4-oxadiazole or aryl-substituted alternatives that exceed desirable CNS drug-like property thresholds [2]. While direct blood–brain barrier permeability data for CAS 1251557-22-8 are not publicly available, the compound's physicochemical profile aligns with established CNS drug-likeness guidelines, supporting its selection for CNS target screening cascades.

Chemical Probe Development Targeting Kinases or Ion Channels Requiring a Thioether-Containing Hinge Binder

The 2,3-disubstituted pyridine motif, combined with the thioether linker, provides a specific pharmacophore geometry that can engage the hinge region of certain kinases or the voltage-sensing domain of ion channels [1]. The thioether bridge introduces a sulfur atom that can participate in non-classical hydrogen bonding (C–H···S interactions) with protein backbone residues or undergo reversible S-oxidation as a potential mechanism for modulating residence time [2]. This compound is most appropriately procured for screening campaigns where the thioether-pyridine pharmacophore is intentionally part of the design hypothesis, rather than for generic diversity screening.

Tool Compound for Metabolite Identification Studies Involving Thioether-Containing Small Molecules

The thioether linker in CAS 1251557-22-8 provides a well-defined metabolic soft spot (S-oxidation followed by potential sulfoxide-to-sulfone conversion), making this compound a useful tool for developing mass spectrometry-based metabolite identification workflows and for calibrating in vitro microsomal or hepatocyte S-oxidation assays [1]. Compared to analogs containing amine or ether linkers, which undergo different Phase I transformations, the thioether variant enables laboratories to establish and validate analytical methods specific to sulfur-containing drug candidates, a capability that is directly transferable to development programs for proton pump inhibitors, antipsychotics, and other sulfur-containing pharmacophores [2].

Quote Request

Request a Quote for N-cyclohexyl-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.